1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea
Description
Contextualization within Urea (B33335) and Triazole Heterocyclic Chemistry
The structure of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea is a hybrid of two important chemical moieties: urea and 1,2,4-triazole (B32235). Urea derivatives are known for a range of biological activities, including antituberculosis, antibacterial, and anticonvulsant properties. mdpi.comnih.gov The urea functional group is a versatile building block in supramolecular chemistry due to its ability to form strong hydrogen bonds. mdpi.com
The other key component is the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. nih.gov This nucleus is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. mdpi.comnih.gov Well-known antifungal drugs like fluconazole (B54011) and itraconazole (B105839) feature the triazole ring, which is crucial for their mechanism of action. mdpi.comnih.gov The incorporation of the 1,2,4-triazole moiety into larger molecules can enhance their therapeutic properties. mdpi.comnih.gov The combination of the urea linker and the triazole heterocycle in one molecule creates opportunities for developing compounds with novel biological and chemical characteristics. mdpi.commdpi.com
Overview of Research Trajectories for this compound and its Derivatives
Research surrounding this compound and its derivatives has explored a variety of potential applications, primarily in the biomedical field. These investigations have branched into several key areas.
One significant line of research focuses on the anticancer properties of its derivatives. Studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including lung, colon, and prostate cancer. Another important area is enzyme inhibition . The compound and its analogs have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in cancer's ability to evade the immune system.
The structural framework of this compound lends itself to molecular hybridization , a drug design strategy where pharmacophoric elements from different bioactive molecules are combined to enhance efficacy and selectivity. Furthermore, given the well-documented antimicrobial properties of triazoles, there is ongoing interest in the potential antimicrobial and antifungal activities of these compounds. mdpi.comnih.gov Research has also been directed towards their potential as larvicidal agents. mdpi.comnih.gov
The synthesis of new derivatives is a central theme, with chemists modifying the phenyl ring and the triazole moiety to understand structure-activity relationships (SAR) and optimize biological activity. mdpi.com These synthetic efforts aim to create novel compounds with improved potency and selectivity for specific biological targets. mdpi.com
Table 1: Investigated Biological Activities of this compound Derivatives
| Research Area | Target/Application | Key Findings |
|---|---|---|
| Anticancer | Proliferation of cancer cell lines (e.g., A549, HCT-116, PC-3) | Derivatives show significant inhibitory activity. |
| Enzyme Inhibition | Indoleamine 2,3-dioxygenase 1 (IDO1) | Explored for potential to inhibit cancer progression and immune evasion. |
| Antifungal | Plant pathogens (e.g., Phomopis obscurans, Phomopis viticola) | Some derivatives demonstrate selective and potent activity. researchgate.net |
| Larvicidal | Mosquito larvae (Aedes aegypti) | Certain derivatives exhibit larvicidal and biting deterrent effects. mdpi.comresearchgate.net |
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H9N5O nih.gov |
| Molecular Weight | 203.20 g/mol nih.govcymitquimica.com |
| IUPAC Name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea nih.gov |
| CAS Number | 35224-76-1 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOVRICRSZZUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330089 | |
| Record name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35224-76-1 | |
| Record name | 1-phenyl-3-(1,2,4-triazol-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical and Structural Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea, specific proton signals confirm the presence of the phenyl, urea (B33335), and triazole moieties. The urea NH protons are typically observed as broad singlets in the downfield region of δ 9.5–10.5 ppm. The protons of the triazole ring are expected to resonate at approximately δ 8.2–8.8 ppm. The aromatic protons of the phenyl group would appear in their characteristic region, typically between δ 7.0 and 8.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include a resonance for the carbonyl carbon of the urea group and distinct signals for the aromatic carbons of the phenyl ring and the carbons of the triazole ring.
While specific spectral data for this compound is not extensively published, analysis of related triazole and urea derivatives provides insight into the expected chemical shifts. For instance, in related triazole structures, the triazole carbons (C3 and C5) have been observed at δ 162.91 and 151.84 ppm, respectively. nih.gov
| Compound | Technique | Key Chemical Shifts (δ ppm) |
|---|---|---|
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)urea | ¹H NMR | Urea NH protons: 6.31 (s) and 8.48 (s) nih.gov |
| 3-Phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4 | ¹H NMR | Aromatic protons: 7.37–8.10 (m, 5H) nih.gov |
| 3-Phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4 | ¹³C NMR | Aromatic carbons: 126.33, 128.57, 129.35, 130.89 (Cq); Triazole carbons: 151.84 (C5), 162.91 (C3) nih.gov |
| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivatives | ¹³C NMR | Triazole carbons: 156.6 (C-3), 160.4 (C-5) urfu.ru |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. A strong absorption peak between 1650–1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the urea group. Additionally, a peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration, also from the urea moiety. The presence of the aromatic ring and the triazole ring would be confirmed by C-H and C=C stretching vibrations. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Observed Wavenumber (cm⁻¹) in Related Compounds |
|---|---|---|
| N-H Stretch (Urea) | ~3300 | 3327 (w), 3273 (w), 3134 (w) in a pyrrole-urea derivative mdpi.com |
| C=O Stretch (Urea) | ~1650–1700 | 1734 (m) in a pyrrole-urea derivative mdpi.com; 1663 in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com |
| C-H Stretch (Aromatic) | Not specified | 3097, 3032 in 1,2,4-triazole (B32235) researchgate.net |
| N-H Stretch (Triazole) | Not specified | 3126 in 1,2,4-triazole researchgate.net |
| C=N Stretch (Triazole) | Not specified | 1620-1630 in triazole-thione derivatives researchgate.net |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₉H₉N₅O, with a corresponding molecular weight of approximately 203.20 g/mol . Using techniques like Electrospray Ionization (ESI), the compound can be ionized, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, which validates its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. nih.govmdpi.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Ion (ESI-MS) |
|---|---|---|---|
| This compound | C₉H₉N₅O | 203.20 | [M+H]⁺ or [M+Na]⁺ |
| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | C₁₉H₁₈N₃O₃ | 336.13 | [M+H]⁺ observed at m/z = 336.1342 mdpi.com |
Crystallographic Approaches for Three-Dimensional Structure Determination
While spectroscopic methods reveal molecular connectivity, crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a solid state.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 3-Phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4 | Not specified | Not specified | Dihedral angle between rings: 21.77(7)° nih.gov |
| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione (1) | Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° mdpi.com |
Chromatographic Techniques for Purity and Compound Validation (e.g., HPLC)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. In the context of this compound, HPLC would be employed to verify the purity of the synthesized product. The compound is passed through a column with a stationary phase, and a liquid mobile phase carries it through. sielc.com The time it takes for the compound to exit the column (retention time) is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate impurities. HPLC can also be used as a preparative technique to purify the compound. For instance, a method using a Primesep 100 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and sulfuric acid has been developed for the separation of 1,2,4-triazole and guanylurea, demonstrating the utility of HPLC for analyzing related structural motifs. sielc.com
Exploration of Biological Activities and Molecular Target Research
Anticancer Activity Research
The quest for novel oncological therapies has led researchers to explore derivatives of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea. Studies have examined its effects on cancer cell proliferation and its ability to inhibit key enzymes involved in tumor growth and immune evasion.
Derivatives based on the 1-phenyl-3-(phenyl)urea scaffold have been evaluated for their antineoplastic activity against a panel of human cancer cell lines. In single-dose concentration tests, certain derivatives demonstrated notable growth inhibition against various cancer types. For instance, compounds with a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea structure showed significant antiproliferative effects. nih.gov
The table below summarizes the percentage of growth inhibition exerted by a selection of these compounds at a 10 µM concentration on specific, highly sensitive cell lines, including the non-small cell lung cancer line (A549) and colon cancer lines (HCT-116). nih.gov
| Cell Line | Cancer Type | Percentage Growth Inhibition (%) at 10 µM |
| A549 | Non-Small Cell Lung | 93.0 |
| HCT-116 | Colon Cancer | 91.6 |
| COLO 205 | Colon Cancer | 126.6 |
| NCI-H23 | Non-Small Cell Lung | 96.0 |
| K-562 | Leukemia | 90.6 |
| MOLT-4 | Leukemia | 100.6 |
Data sourced from studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives. nih.gov
Steroid Sulfatase (STS) Inhibition: Steroid sulfatase (STS) is a critical enzyme in steroidogenesis, responsible for hydrolyzing inactive steroid sulfates into active estrogens and androgens that can fuel the growth of hormone-dependent cancers like breast and prostate cancer. nih.govoup.com Consequently, STS has emerged as a significant molecular target for cancer therapy. nih.gov Research has focused on developing potent STS inhibitors, with compounds featuring a 1-phenyl-1H-1,2,3-triazole structure showing promise. nih.govnih.govacs.orgsemanticscholar.org The triazole ring is a stable and attractive feature in medicinal chemistry due to its resistance to metabolic degradation and its ability to engage in hydrogen bonding and π-π stacking interactions. semanticscholar.org
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in cancer immunotherapy by creating an immunosuppressive tumor microenvironment. researchgate.netnih.gov By catalyzing tryptophan metabolism, IDO1 depletes a vital amino acid for T-cell proliferation, thereby helping tumors evade the immune system. researchgate.net This has made IDO1 an important target for developing new cancer treatments. researchgate.net
Scientists have designed and synthesized novel compounds that combine urea (B33335) and 1,2,3-triazole structures specifically to target IDO1. nih.govyuntsg.com These phenyl urea derivatives have demonstrated potent inhibitory activity against the IDO1 enzyme, with some compounds showing half-maximal inhibitory concentration (IC50) values in the nanomolar range. researchgate.netyuntsg.com
The table below presents the IDO1 inhibitory activities for a series of these specially designed derivatives. yuntsg.com
| Compound | IDO1 IC50 (µM) |
| 3a | 0.36 ± 0.09 |
| 3b | 1.67 ± 0.52 |
| 3c | 0.07 ± 0.04 |
| 3d | 5.09 ± 1.31 |
| 3e | 5.56 ± 1.09 |
Data represents a series of 1-(2-(1-(substituted-benzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(substituted-phenyl)urea derivatives. yuntsg.com
Antimicrobial Properties Studies
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in the field of antimicrobial agents. Its presence in a molecule often confers significant biological activity, leading researchers to investigate urea derivatives containing this moiety for their efficacy against bacteria, fungi, and mycobacteria.
The 1,2,4-triazole ring is a core component of many compounds with a wide array of biological activities, including antibacterial effects. niscpr.res.inresearchgate.net The structure-activity relationship of these compounds indicates that substituents on the triazole ring play a crucial role in their efficacy. Specifically, the presence of a phenyl ring at the N-4 position of the triazole has been found to be important for high antibacterial activity. nih.gov
In studies involving 1,2,4-triazole derivatives that also contain a urea moiety, compounds were found to be moderately active against various strains of bacteria. researchgate.net These findings suggest that the combination of the phenylurea and triazole structures could be a viable framework for developing new antibacterial agents.
The 1,2,4-triazole core is famously present in numerous potent antifungal drugs, including fluconazole (B54011) and itraconazole (B105839). nih.gov This has made the triazole nucleus a subject of intense interest for the development of new fungicidal agents. nih.govresearchgate.net
Researchers have synthesized and evaluated a series of urea and thiourea derivatives bearing 1,2,4-triazole moieties for their antifungal activity against several filamentous fungal plant pathogens. nih.gov The demonstrated activity of these compounds underscores the potential of this chemical scaffold in addressing fungal infections. nih.gov
Fungal Pathogens Investigated:
Fusarium oxysporum nih.gov
Rhizoctonia solani nih.gov
Botrytis cinerea nih.gov
Gibberella zeae nih.gov
Dothiorella gregaria nih.gov
Colletotrichum gossypii nih.gov
The rising prevalence of drug-resistant tuberculosis has necessitated the search for novel anti-tubercular agents with unique mechanisms of action. nih.gov Both urea derivatives and 1,2,4-triazole compounds have been independently investigated for their potential against Mycobacterium tuberculosis.
Studies on adamantyl urea compounds, including those with a 1-adamantyl-3-phenyl urea core, have shown potent activity against Mycobacterium tuberculosis. nih.gov In parallel, various series of 1,2,4-triazole derivatives have been synthesized and screened for their efficacy against the H37RV strain of M. tuberculosis, with some compounds showing significant inhibitory activity. niscpr.res.innih.gov The exploration of these two distinct but active chemical classes suggests that a hybrid structure, such as this compound, could be a promising candidate for further development in the field of antitubercular therapeutics.
Broader Spectrum Antiviral and Antiparasitic Potential (e.g., Antimalarial, Antileishmanial)
The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of biological activities, including antiviral and antiparasitic actions. tandfonline.comnih.gov The development of drug-resistant strains of parasites, such as those causing malaria, has necessitated the search for novel chemical scaffolds. nih.gov In this context, hybrid molecules that contain triazole features have shown significant potential in vitro and in vivo as antimalarial agents. nih.govresearchgate.net
Antimalarial Activity: Malaria remains a devastating global health issue, and the emergence of drug resistance highlights the urgent need for new therapeutic strategies. nih.govnih.gov Triazole derivatives have been identified as promising candidates in the development of next-generation antimalarial drugs. nih.govresearchgate.net Research into amide and urea analogues based on natural product scaffolds has yielded compounds with potent inhibition of Plasmodium falciparum growth. nih.govwesternsydney.edu.au For example, a series of urea derivatives were synthesized and screened for in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum lines, with several analogues showing potent inhibition. nih.gov
| Compound Type | Target Organism | Activity/Findings | Reference |
|---|---|---|---|
| Urea derivatives based on thiaplakortone A scaffold | Plasmodium falciparum (3D7 and Dd2 strains) | Displayed potent inhibition of parasite growth (IC50 <500 nM) and good selectivity. | nih.gov |
| 1,2,3-Triazolium salts (TS-6) | Leishmania amazonensis (promastigotes) | Promising activity with an IC50 value of 3.61 μM. | nih.gov |
| 1,2,3-Triazolium salts (TS-6) | Leishmania amazonensis (intracellular amastigotes) | Activity superior to the reference drug miltefosine, with an IC50 value of 7.61 μM. | nih.gov |
| 1,4-Disubstituted-1,2,3-triazole (Compound 6) | Leishmania amazonensis (promastigotes) | Demonstrated activity with an IC50 value of 14.64 ± 4.392 µM. | nih.gov |
| Amino acid-coupled 1,2,4-triazoles (Compounds 5c, 5d, 5e, 5f) | Leishmania species | Showed potencies 200-fold superior to miltefosine. | researchgate.net |
Antileishmanial Activity: Leishmaniasis is another parasitic disease where new therapeutic options are needed. mdpi.com The triazole scaffold has been extensively investigated for its antileishmanial potential. nih.gov Studies have shown that 1,2,3-triazolium salts exhibit promising activity against Leishmania amazonensis. nih.gov One particular compound, TS-6, was found to be more potent than the reference drug miltefosine against intracellular amastigotes. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of mitochondrial dysfunction in the parasite. nih.gov Similarly, new benzimidazole-triazole derivatives have been synthesized and shown to inhibit the growth of Leishmania tropica, potentially by targeting the sterol 14-alpha-demethylase enzyme, which is crucial for the parasite's growth. mdpi.com Other research has identified amino acid-coupled 1,2,4-triazoles with potencies significantly greater than miltefosine. researchgate.net
Other Pharmacological Activities of Triazole-Urea Scaffolds
Neuroprotectant Properties
Neuroprotection is a critical therapeutic goal for treating neurodegenerative diseases and brain injuries. nih.gov The triazole scaffold has been recognized for its potential neuroprotective effects. nih.gov A study focusing on a triazole grandisin analogue (TGA) demonstrated its ability to prevent memory impairment in an animal model of Alzheimer's disease by exerting antioxidant and anti-inflammatory effects. nih.gov This analogue reduced lipoperoxidation in the cortex and hippocampus and lowered levels of inflammatory cytokines. nih.gov
Furthermore, novel triazole-pyrimidine hybrid compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory activities. nih.gov In cellular models, certain hybrid compounds showed promising neuroprotective effects by reducing the expression of markers for endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. nih.gov The mechanism of action is thought to involve the inhibition of the ER stress, apoptosis, and NF-kB inflammatory pathways. nih.gov
Antioxidant Activities
Oxidative stress, resulting from an imbalance and overproduction of reactive oxygen species (ROS), is implicated in the pathology of numerous diseases. nih.gov Triazole derivatives have been investigated for their antioxidant properties. tandfonline.comeurekaselect.com In one study, several hydrazone derivatives of 1,2,4-triazole demonstrated significant radical scavenging activity. nih.gov Specifically, derivative B6, which contains two electron-donating hydroxyl groups, was identified as having the highest antioxidant and anti-inflammatory activity. nih.gov Assays confirmed a significant inhibition of nitric oxide and ROS by these compounds. nih.gov Another investigation into novel 1,2,3-triazole-containing nitrones identified a compound that was a potent lipoxygenase (LOX) inhibitor and an efficient scavenger of hydroxyl radicals. nih.gov The antioxidant potential of various triazole-urea and related derivatives continues to be an active area of research. uobaghdad.edu.iq
Anti-inflammatory Investigations
The 1,2,4-triazole moiety is a structural component of many compounds that exhibit anti-inflammatory activity. researchgate.net These compounds often work through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins involved in inflammation. nih.govresearchgate.net
Research has focused on creating hybrid molecules that combine the triazole scaffold with other pharmacologically active groups to enhance anti-inflammatory effects. For example, novel di-substituted urea derivatives bearing a diaryl-1,2,4-triazole structure have been evaluated as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). researchgate.net Certain derivatives in this class showed higher in vivo anti-inflammatory activity than the standard drug celecoxib. researchgate.net Similarly, 1,2,4-triazole-pyrazole hybrids have been synthesized and shown to be selective inhibitors of the COX-2 isoenzyme, with some compounds demonstrating better anti-inflammatory activity and lower ulcerogenic potential than reference drugs. nih.gov Molecular docking studies have helped to elucidate how these triazole derivatives bind to the active sites of COX enzymes, providing a basis for the rational design of new anti-inflammatory agents. nih.govnih.gov
| Compound Type | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Di-substituted urea derivatives with diaryl-1,2,4-triazole | Dual COX-2/sEH inhibition | Exhibited higher in vivo anti-inflammatory activity (91.27% edema inhibition) than celecoxib (88.30%). | researchgate.net |
| 1,2,4-Triazole hydrazone derivative (B6) | COX-1 and COX-2 inhibition | Showed highest anti-inflammatory and antioxidant activity in vitro and in vivo. | nih.gov |
| 1,2,4-Triazole-pyrazole hybrids | Selective COX-2 inhibition | Demonstrated better anti-inflammatory activity than celecoxib in vivo and were less ulcerogenic than ibuprofen. | nih.gov |
Enzyme Inhibition Beyond Cancer (e.g., PDE4A, Urease)
The triazole-urea scaffold is a versatile platform for designing inhibitors of various enzymes beyond those targeted in cancer therapy. nih.gov A significant area of research has been the inhibition of urease, a nickel-containing enzyme whose activity is linked to infections by pathogens like Helicobacter pylori and to agricultural nitrogen loss. nih.govnih.govcell.com
Numerous studies have reported that derivatives based on triazole and urea display potent urease inhibitory activity, often surpassing that of the standard inhibitor thiourea. nih.govcell.comresearchgate.net For instance, novel coumarin-based acetohydrazide-1,2,3-triazole derivatives showed remarkable anti-urease activity, with IC50 values in the low micromolar range. cell.com Molecular dynamics simulations suggest these inhibitors can stabilize the enzyme in a specific conformation, preventing its catalytic function. cell.com Similarly, dichloro-substituted urea-triazole derivatives have been identified as effective urease inhibitors. researchgate.net
Beyond urease, triazole derivatives have shown inhibitory potential against other enzymes. nih.gov Azinane triazole-based derivatives have been synthesized and found to be potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes, respectively. nih.gov The 1,2,4-triazole scaffold has also been identified as a core component in the development of phosphodiesterase 4A (PDE4A) inhibitors. nih.gov
| Compound Type | IC50 Value | Reference Compound | Reference |
|---|---|---|---|
| Coumarin-based acetohydrazide-1,2,3-triazole derivatives | 1.62–16.91 μM | Thiourea (IC50 = 23.11 ± 1.02 μM) | cell.com |
| Dichloro-substituted urea-triazole derivative (4o) | 22.81 ± 0.81 μM | Not specified | researchgate.net |
| researchgate.netsemanticscholar.orgtriazolo[3,4-b] researchgate.netsemanticscholar.orgthiadiazole derivatives | 0.87 ± 0.09 to 8.32 ± 1.21 µM | Thiourea (IC50 = 22.54 ± 2.34 µM) | nih.gov |
Receptor Antagonism Studies (e.g., Cannabinoid CB1, GABA-A)
The structural characteristics of triazoles, such as their hydrogen bonding capacity and rigidity, make them effective pharmacophores for interacting with biological receptors. nih.govsemanticscholar.org This has led to their investigation as receptor antagonists for various targets, including the cannabinoid CB1 receptor and GABA-A receptors. nih.gov
Antagonists of the CB1 receptor have therapeutic potential for treating conditions like obesity and liver disease. nih.gov Research has led to the development of novel 1,2,4-triazole-containing compounds with potent anti-CB1 activity. semanticscholar.org In addition to binding affinity, these compounds were also shown to decrease the viability of pancreatic and prostate cancer cells. semanticscholar.org Other studies have described the design and synthesis of novel 1,2,3-triazole derivatives as selective CB1 receptor antagonists, with some compounds in the series showing high potency (IC50 < 20 nM) and excellent selectivity over the CB2 receptor. nih.gov Urea-based compounds have also been identified as potent and selective CB1 antagonists. nih.gov
In addition to cannabinoid receptors, the 1,2,4-triazole scaffold has been explored for its activity at γ-aminobutyric acid-A (GABA-A) receptors, with some derivatives acting as antagonists for specific receptor subtypes. nih.gov
Elucidation of Mechanism of Action and Molecular Interactions of this compound
The scientific exploration into the precise mechanism of action and molecular interactions of this compound is an ongoing area of research. Current understanding is largely extrapolated from studies on structurally related 1,2,4-triazole and phenylurea derivatives. These studies suggest that the compound's biological effects likely stem from its ability to interact with specific biological targets, modulate cellular signaling pathways, and engage in key intermolecular interactions, functioning primarily as an inhibitor of biological processes.
Identification of Specific Biological Targets (e.g., Enzymes, Receptors)
While specific biological targets for this compound have not been definitively identified in publicly available literature, research on its analogues provides significant clues. Derivatives of this compound have shown notable antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The mechanism for this activity is often attributed to the inhibition of critical enzymes associated with tumor growth.
One potential enzyme target that has been explored for derivatives is indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme implicated in cancer progression and the evasion of the immune system. The selective inhibition of IDO1 by certain derivatives makes this class of compounds promising candidates for further development as immunotherapeutic agents.
The broad biological activities of 1,2,4-triazole derivatives suggest potential interactions with a variety of enzymes and receptors, contingent on their specific chemical structures. The 1,3-diarylurea scaffold, a key feature of the target compound, is a privileged structure known to interact with biological targets such as p38 and raf kinases, as well as vascular endothelial growth factor receptor 2 (VEGFR-2).
Modulation of Cellular Signaling Pathways
The interaction of this compound and its derivatives with biological targets such as kinases can lead to the modulation of various cellular signaling pathways. For instance, the inhibition of receptor tyrosine kinases by structurally similar molecules can suppress cancer growth by interfering with pathways associated with cell proliferation, migration, differentiation, and angiogenesis.
While direct evidence for the effect of this compound on specific signaling pathways is not yet available, studies on other triazole derivatives have demonstrated their ability to impact key cellular cascades. For example, some triazole compounds have been shown to affect pathways regulated by kinases, which are central to signal transduction. The urea moiety is also known to be crucial for the activity of multi-kinase inhibitors like Sorafenib, which targets the Raf/MEK/ERK signal transduction pathway. The replacement of other parts of the Sorafenib structure with a 1,2,3-triazole ring while retaining the aryl urea moiety has been shown to preserve anti-cancer activities.
Role of Hydrogen Bonding and Other Intermolecular Interactions in Cellular Processes
The molecular structure of this compound, featuring a triazole ring and a urea linker, is well-suited for forming various intermolecular interactions that are critical for its biological activity. The triazole ring can participate in hydrogen bonding, which is a key factor in the interaction of many drugs with their biological targets.
The urea functional group is a classic motif for establishing bidentate hydrogen bonds with the active sites of proteins, particularly kinases. In many urea-based inhibitors, the two N-H groups of the urea act as hydrogen bond donors to an acceptor site on the target protein. The phenyl ring can engage in hydrophobic interactions, further stabilizing the binding of the compound within a target's binding pocket.
Structure-activity relationship (SAR) studies on related compounds have indicated that modifications to the triazole ring can significantly affect biological activity, suggesting that this part of the molecule is involved in crucial binding interactions with target proteins. Similarly, the nature of the aryl group attached to the urea is known to be a determinant of potency and selectivity in other kinase inhibitors.
Investigating Compound Action as Inhibitors or Activators of Biological Processes
Based on the available research for its structural analogues, this compound and its derivatives are primarily investigated as inhibitors of biological processes. Their antiproliferative effects against cancer cell lines strongly suggest an inhibitory mechanism of action.
The potential inhibition of enzymes like IDO1 further supports this role. The general mechanism for many 1,2,4-triazole derivatives involves the disruption of cellular processes in target organisms, which is consistent with an inhibitory function.
The following table summarizes the inhibitory activity of compounds structurally related to this compound against various cancer cell lines, with Sorafenib included for comparison.
| Compound | A549 IC50 (μM) | HCT-116 IC50 (μM) |
| 1-(4-chlorophenyl)-3-{...} | 2.39 ± 0.10 | 3.90 ± 0.33 |
| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 |
| Data for a related triazole derivative as presented in a study. |
This data indicates that derivatives of this compound can exhibit potent inhibitory effects comparable to established anticancer drugs. There is currently no evidence to suggest that this class of compounds acts as activators of biological processes.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Qualitative and Quantitative Structure-Activity Relationship (SAR/QSAR) Analysis
SAR and QSAR analyses systematically investigate the relationship between the physicochemical properties of a series of compounds and their biological activities. These studies are essential for transforming an initial "hit" compound into a viable drug candidate.
Impact of Triazole Ring Substitutions on Biological Activity
Modifications to the core heterocyclic structure, particularly the triazole and phenyl rings, have a profound impact on the biological profile of these compounds. SAR studies have consistently shown that the nature and position of substituents can dramatically alter potency and spectrum of activity. For instance, in the development of antibacterial agents, the type of substituent at the C-3 position of the 1,2,4-triazole (B32235) ring was found to be a critical determinant of activity in ciprofloxacin-triazole hybrids, with a hydroxyphenyl group being particularly favorable. mdpi.com
Furthermore, the position of substituents on attached phenyl rings is crucial. Research on related antibacterial 1,2,4-triazole derivatives demonstrated that attaching a phenyl ring at the N-4 position of the triazole resulted in higher activity compared to compounds with alkyl or alkene groups at the same position. mdpi.com The electronic properties of these substituents are also significant; the introduction of electron-withdrawing groups like halogen and nitro moieties on an aromatic substituent at the 4-position has been shown to significantly enhance antibacterial activity. mdpi.comnih.gov Similarly, in the realm of antifungal research, derivatives featuring electron-withdrawing groups such as -NO₂ and -CF₃ have exhibited potent activity. nih.gov
| Substituent Group | Position | Observed Effect on Biological Activity | Activity Type | Reference |
|---|---|---|---|---|
| Hydroxyphenyl | C-3 of Triazole | Favorable antibacterial effect | Antibacterial | mdpi.com |
| Phenyl | N-4 of Triazole | Higher activity compared to alkyl/alkene groups | Antibacterial | mdpi.com |
| Halogen, Nitro | 4-position aromatic substituent | Significantly enhanced inhibitory activity | Antibacterial | mdpi.com |
| -NO₂, -CF₃ | Substituent on fused ring system | Effective antifungal activity | Antifungal | nih.gov |
| Phenoxy | Para-position of C-4 phenyl ring | Broad-spectrum antibacterial activity | Antibacterial | nih.gov |
Correlation of Molecular Descriptors with Biological Efficacy (e.g., 2D-QSAR)
QSAR studies establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of a compound's potency based on its physicochemical descriptors. ubaya.ac.id This approach is grounded in the principle that the biological activity of a substance is a function of its chemical structure. zsmu.edu.ua For classes of compounds related to 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea, QSAR analyses have identified several key molecular descriptors that drive efficacy.
Lipophilicity has been identified as a critical driver of improved antimalarial activity in phenylurea-containing compounds. nih.gov In 3D-QSAR studies on anticancer 1,2,4-triazole derivatives, steric and electrostatic fields were revealed as significant contributors. These models suggest that optimal anticancer activity may be achieved with substituents that have low-to-moderate bulk and electronegativity. nih.gov Other advanced QSAR models for related pyrazole-urea hybrids have highlighted the importance of descriptors based on Geary autocorrelation (which relates to molecular 3D structure) and CATS-2D (which maps pharmacophore pairs), indicating a complex relationship between molecular topology and enzyme inhibition. ubaya.ac.id
Influence of Substituents on Binding Interactions with Target Proteins
The therapeutic effect of a drug is contingent upon its interaction with a biological target, such as an enzyme or receptor. Substituents on the this compound scaffold play a direct role in mediating these binding interactions. The urea (B33335) moiety itself is a key pharmacophoric element, capable of forming multiple stable hydrogen bonds with protein targets, which is crucial for molecular recognition and bioactivity. nih.gov
Molecular modeling studies of related urea derivatives targeting Plasmodium berghei CDPK1 have provided specific insights. The urea group is predicted to form hydrogen bonds with acidic amino acid residues like glutamate (B1630785) at the mouth of the ATP binding site. nih.gov The specific geometry of these interactions is highly dependent on the substituent's position; a 3-substituted urea was predicted to form a single hydrogen bond with Glu151, whereas a 4-substituted urea could form a more stable bidentate (two-point) hydrogen bond with Glu154. nih.gov
Beyond hydrogen bonding, aromatic substituents like the phenyl ring can engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan within the protein's binding pocket. bioorganica.com.ua These interactions can significantly increase the stability of the drug-receptor complex. bioorganica.com.ua The 1,2,4-triazole ring also contributes to binding affinity through its dipole character and hydrogen bonding capacity. nih.gov
| Structural Moiety/Substituent | Type of Interaction | Example Target Residues | Reference |
|---|---|---|---|
| Urea Group | Hydrogen Bonding | Glutamate | nih.gov |
| Phenyl Ring | π-stacking | Phenylalanine, Tyrosine | bioorganica.com.ua |
| 1,2,4-Triazole Ring | Hydrogen Bonding, Dipole Interactions | Various polar residues | nih.gov |
| Amide Group (in derivatives) | Hydrogen Bonding | Various polar residues | minia.edu.eg |
Rational Design and Molecular Hybridization Approaches
Building upon SAR and QSAR insights, medicinal chemists employ rational design and molecular hybridization strategies to create new analogues with improved therapeutic profiles.
Integration of Pharmacophoric Elements from Bioactive Compounds
Molecular hybridization is a strategy that combines two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid compound. This approach aims to create molecules with enhanced affinity, dual-action mechanisms, or improved pharmacokinetic properties. The this compound structure is well-suited for such strategies.
Examples from related triazole chemistry include the creation of carbazole-triazole conjugates and triazole derivatives incorporating quinazolinylpiperidinyl moieties to generate novel antibacterial agents. nih.gov Another powerful technique is the use of "click chemistry" to link a triazole scaffold to other bioactive molecules, such as natural alkaloids, creating novel hybrid structures. mdpi.com The triazole ring often serves as a stable and effective linker between the different pharmacophoric units. mdpi.com
Strategic Design for Enhanced Efficacy and Selectivity
Rational drug design involves the systematic, often computer-aided, modification of a lead compound to optimize its interaction with a biological target. nih.gov The goal is to enhance potency against the intended target (efficacy) while minimizing interactions with off-targets to reduce side effects (selectivity).
Preclinical Lead Optimization Campaigns
In the development of novel therapeutics based on the 1,2,4-triazole scaffold, preclinical lead optimization campaigns are critical for refining initial hit compounds into viable drug candidates. These campaigns systematically address deficiencies in potency, selectivity, and pharmacokinetic properties through iterative cycles of chemical synthesis and biological evaluation. The following sections detail optimization strategies applied to analogues of this compound, focusing on a systematic, crystallography-guided approach to enhance both in vitro and in vivo performance characteristics.
Systematic Building-Block-Based and Crystallography-Guided Optimization
The optimization of 1,2,4-triazole-based compounds has been effectively achieved through a systematic, structure-guided approach, particularly in the development of tankyrase inhibitors. nih.govacs.org This strategy began with lead compounds, such as 1 (OD336), which, despite having potent inhibitory activity, presented significant liabilities, including atropisomerism (restricted rotation around a key chemical bond leading to distinct, non-interconvertible isomers) and poor aqueous solubility. nih.govacs.org
The core optimization strategy involved maintaining the central 1,2,4-triazole template and a trans-cyclobutyl linker, which were established as crucial for target engagement, while systematically altering peripheral chemical groups. nih.govacs.org These peripheral groups, designated as "East," "West," and "South" moieties, were modified using a "building-block" approach, akin to making point mutations in a protein, to explore the structure-activity relationship (SAR). acs.org
X-ray crystallography was instrumental in this process. By co-crystallizing inhibitors with the target protein (tankyrase), researchers gained detailed insight into the molecular interactions within the binding site. This structural information guided the rational design of new analogues with improved binding affinity and optimized physicochemical properties. nih.gov The campaign aimed to enhance potency in biochemical assays against Tankyrase 2 (TNKS2) and in cell-based assays measuring the inhibition of WNT/β-catenin signaling. acs.org
This systematic process led to the identification of compound 13 , which emerged as an advanced lead. The substitution of the original "East" moiety (a substituted phenyl ring in compound 1 ) with a 1,5-naphthyridine-4-carboxamide (B11915071) group in compound 13 was a key modification. This change not only improved cellular potency by over 80-fold but also successfully resolved the atropisomerism and solubility issues of the initial lead compound. nih.govacs.org The SAR findings from this crystallography-guided campaign are summarized in the table below.
Table 1: Structure-Activity Relationship (SAR) of Key 1,2,4-Triazole Derivatives
This table outlines the chemical modifications and corresponding inhibitory concentrations (IC50) for selected compounds during the lead optimization campaign.
| Compound | East Moiety | West Moiety | TNKS2 IC50 (nM) | HEK293 Reporter Assay IC50 (nM) |
|---|---|---|---|---|
| 1 (OD336) | 2-Methyl-5-chlorophenyl | 2-Chlorophenyl | 11 ± 1 | 35 ± 12 |
| 9 | Pyridazinone | 2-Chlorophenyl | 16 ± 1 | 29 ± 1 |
| 13 | 1,5-Naphthyridine-4-carboxamide | 2-Chlorophenyl | 13 ± 1 | 0.4 ± 0.1 |
| 21 | 1,5-Naphthyridine-4-carboxamide | Pyrimidin-4-yl | 14 ± 2 | 1.1 ± 0.2 |
Strategies for Improving In Vitro and In Vivo Performance (e.g., ADME profile, Caco-2 permeability)
A primary goal of lead optimization is to improve the drug-like properties of a compound, collectively known as its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The initial lead compound 1 exhibited several undesirable characteristics, including very low aqueous solubility and poor cell permeability, as demonstrated in Caco-2 cell assays. nih.govnih.gov The Caco-2 assay is an in vitro model of the human intestinal barrier, and a high efflux ratio in this assay suggests that the compound is actively transported out of cells by efflux pumps like P-glycoprotein (P-gp), which can severely limit oral absorption. nih.gov
The systematic structural modifications were specifically designed to address these ADME liabilities. The replacement of the lipophilic phenyl "East" group in compound 1 with the more polar 1,5-naphthyridine-4-carboxamide moiety in the optimized lead, compound 13 , was a pivotal strategic decision. nih.govacs.org This change yielded substantial improvements across multiple parameters:
Aqueous Solubility: The introduction of the polar carboxamide group significantly increased the aqueous solubility of compound 13 compared to the parent compound. nih.gov
Caco-2 Permeability and Efflux: Compound 13 demonstrated markedly improved permeability across Caco-2 cell monolayers. Crucially, its efflux ratio was reduced to near unity (1.2), a dramatic improvement from the high efflux ratio of 90 observed for compound 1 . This indicates that compound 13 is no longer a significant substrate for efflux transporters. nih.gov
Oral Bioavailability: The culmination of these enhancements in physicochemical properties and cell permeability resulted in a favorable ADME profile for compound 13 , leading to good oral bioavailability (39%) in mouse studies. nih.gov
These strategic modifications transformed a potent but flawed initial hit into an optimized lead compound with a balanced profile of high potency and favorable drug-like properties suitable for further preclinical development. nih.govnih.gov
Table 2: Comparative ADME and Physicochemical Properties
This table compares the key in vitro ADME and physicochemical data between the initial lead compound (1) and the optimized lead compound (13).
| Property | Compound 1 (OD336) | Compound 13 |
|---|---|---|
| Aqueous Solubility (pH 7.4, µM) | < 0.2 | 16 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.2 | 1.7 |
| Caco-2 Efflux Ratio (B→A / A→B) | 90 | 1.2 |
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in predicting its molecular and electronic behavior. nih.govtandfonline.com
Molecular Geometry Optimization
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the electronic energy of the molecule for various atomic arrangements until a minimum energy conformation is found. nih.gov For this compound, this would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles that define its shape.
Theoretical calculations for analogous structures show that the phenyl and triazole rings are largely planar. researchgate.netnih.gov However, there is typically a degree of torsion or twisting between the planes of the rings and the central urea (B33335) bridge. mdpi.com This optimized geometry is crucial as it serves as the foundation for all subsequent property calculations and provides a theoretical benchmark that can be compared with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar compounds. Actual values would require specific computation for this molecule.
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O Bond Length | Carbonyl group in urea bridge | ~1.24 Å |
| C-N (Urea) Bond Lengths | Bonds within the urea moiety | ~1.38 - 1.41 Å |
| N-N (Triazole) Bond Length | Bond within the triazole ring | ~1.40 Å |
| C=N (Triazole) Bond Length | Double bond in the triazole ring | ~1.31 Å |
| C-N-C Bond Angle | Angle around the urea nitrogen | ~125° |
| C-N-N-C Dihedral Angle | Torsion angle between phenylurea and triazole | ~45-60° |
Analysis of Vibrational and Electronic Properties
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.netajchem-a.com By calculating these frequencies, specific molecular motions (stretching, bending, twisting) can be assigned to each experimental peak, confirming the molecular structure. researchgate.netresearchgate.net For this compound, characteristic vibrations would include N-H stretching from the urea group, C=O stretching of the carbonyl, C=N stretching within the triazole ring, and aromatic C-H stretches. researchgate.net
Electronic properties, such as the electronic absorption spectrum (UV-Vis), can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations identify the wavelengths of maximum absorption and the nature of the corresponding electronic transitions, which typically involve the promotion of an electron from a higher occupied molecular orbital to a lower unoccupied one. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies Note: Representative values based on DFT calculations of phenylurea and triazole compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Urea Amide | 3350 - 3450 |
| Aromatic C-H Stretch | Phenyl Ring | 3050 - 3100 |
| C=O Stretch | Urea Carbonyl | ~1680 |
| C=N Stretch | Triazole Ring | 1590 - 1620 |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1500 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energies and spatial distributions of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net The HOMO is the orbital most likely to donate an electron in a chemical reaction (nucleophilic), while the LUMO is the most likely to accept an electron (electrophilic). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comntu.edu.iq A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For molecules containing both electron-rich (phenylurea) and electron-deficient (triazole) moieties, the HOMO is often localized on the electron-donating part, and the LUMO on the electron-accepting part, indicating a potential for intramolecular charge transfer upon electronic excitation. nih.gov
Table 3: Predicted Frontier Molecular Orbital Properties Note: Representative values based on DFT calculations of similar aromatic triazole derivatives.
| Property | Description | Predicted Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.0 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It is invaluable for identifying the reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions. uns.ac.rsresearchgate.net The MEP map is color-coded, where red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of electron deficiency and positive electrostatic potential (prone to nucleophilic attack). nih.gov Green areas represent neutral potential.
For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, making them sites for hydrogen bond acceptance. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the urea's N-H groups, identifying them as hydrogen bond donor sites. nih.gov
Analysis of Noncovalent Interactions
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure in the solid state and for molecular recognition processes. researchgate.net The structure of this compound contains multiple sites capable of forming strong hydrogen bonds: the N-H groups of the urea moiety act as donors, while the carbonyl oxygen and the triazole nitrogens can act as acceptors. pensoft.net Computational analyses can identify and quantify the strength of these potential intermolecular and intramolecular interactions. mdpi.com
Table 4: Potential Noncovalent Interactions in this compound Note: Interactions are predicted based on the molecular structure and findings for analogous compounds.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Intermolecular H-Bond | Urea N-H | Carbonyl O | Forms dimers or chains in the solid state. |
| Intermolecular H-Bond | Urea N-H | Triazole N | Links molecules into a larger network. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizing interaction between aromatic rings. |
| NBO Interaction | N (Lone Pair) | σ* (Adjacent Bond) | Intramolecular charge delocalization. |
In Silico Prediction of Pharmacokinetic Properties (ADME)
While specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies for this compound are not extensively documented in publicly available literature, the pharmacokinetic properties of structurally similar 1,2,4-triazole (B32235) derivatives have been investigated to predict their drug-likeness. These studies are crucial for estimating the bioavailability and potential for a compound to reach its target in the body.
One such study on a series of 1,2,4-triazole derivatives, which share the core heterocyclic scaffold, utilized computational tools to predict their ADME profiles. pensoft.net The analysis was based on established principles such as Lipinski's rule of five, which helps in evaluating the potential for oral bioavailability. pensoft.net The parameters assessed typically include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the polar surface area.
The findings for a representative set of these 1,2,4-triazole derivatives are summarized in the following table. These values provide an indication of the expected pharmacokinetic behavior of compounds with a similar chemical architecture to this compound.
| Compound Derivative | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Predicted Water Solubility |
|---|---|---|---|---|---|
| Derivative A | <500 | <5 | <10 | <5 | Moderately Soluble |
| Derivative B | <500 | <5 | <10 | <5 | Soluble |
| Derivative C | <500 | <5 | <10 | <5 | Poorly Soluble |
This table presents hypothetical data for illustrative purposes based on typical findings for 1,2,4-triazole derivatives.
The majority of the analyzed 1,2,4-triazole derivatives in these studies were found to be in compliance with Lipinski's rule of five, suggesting good potential for oral bioavailability. pensoft.net Their predicted solubility and other physicochemical parameters indicate that they are likely to be well-absorbed and distributed in the body.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its biological target, such as an enzyme or receptor, at the molecular level.
In the absence of specific molecular docking studies for this compound, research on analogous 1,2,4-triazole derivatives provides valuable insights into their potential mechanisms of action. These studies often target enzymes that are implicated in various diseases. For example, a study focused on the antioxidant potential of 1,2,4-triazole derivatives performed molecular docking against several enzymes involved in oxidative stress. pensoft.net
The primary goal of such docking studies is to identify the binding mode and affinity of the compounds within the active site of the target protein. The binding affinity is often expressed as a docking score, with lower (more negative) values indicating a more favorable interaction. The interactions typically involve hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues of the enzyme's active site.
A representative summary of molecular docking results for 1,2,4-triazole derivatives against a hypothetical enzyme target is presented below.
| Compound Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative X | Enzyme A | -8.5 | ARG120, TYR350, PHE412 |
| Derivative Y | Enzyme A | -9.2 | ARG120, LEU345, PHE412 |
| Derivative Z | Enzyme A | -7.9 | TYR350, VAL378 |
This table presents hypothetical data for illustrative purposes based on typical findings for molecular docking studies of 1,2,4-triazole derivatives.
The results of these docking studies on related compounds suggest that the 1,2,4-triazole scaffold is capable of forming stable complexes with the active sites of various enzymes. pensoft.net The interactions observed, particularly hydrogen bonding and hydrophobic contacts, are crucial for the inhibitory activity of these compounds. pensoft.net These findings underscore the potential of this compound and its analogs as candidates for further investigation as enzyme inhibitors.
Future Research Directions and Unaddressed Avenues
Development of Novel Derivatization and Scaffold Expansion Methodologies
The exploration of the chemical space surrounding the 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea core is crucial for enhancing its therapeutic potential. Future research will likely focus on innovative derivatization and scaffold expansion strategies to generate libraries of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Novel Derivatization Approaches: One promising avenue is the synthesis of novel N-acyl, N-thiourea, and imidazole derivatives of the core structure. nih.gov Multi-step reaction protocols can be employed to introduce these functionalities, potentially leading to compounds with enhanced biological activities. For instance, the reaction of the primary amine on the triazole ring or the urea (B33335) linkage can serve as a handle for introducing a variety of substituents.
Scaffold Expansion and Hybridization: The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, offers a powerful strategy for developing novel drug candidates with potentially synergistic or dual-mode-of-action profiles. ebi.ac.uk Future work could involve the fusion of the this compound scaffold with other biologically active heterocyclic systems. This "scaffold hopping" or expansion can lead to the discovery of entirely new classes of compounds with unique therapeutic properties.
Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a well-established strategy in drug design to modulate the activity, selectivity, and metabolic stability of a compound. nih.govmdpi.com For the this compound scaffold, the urea linkage itself can be a target for bioisosteric replacement. For example, replacing the urea moiety with a more rigid and stable thiourea or squaramide group could lead to derivatives with altered biological activities and improved pharmacokinetic properties. mdpi.com Similarly, the phenyl ring or the triazole ring could be substituted with other aromatic or heterocyclic systems to explore new interactions with biological targets.
Advanced Mechanistic Studies for Comprehensive Understanding of Biological Action
A thorough understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their rational design and optimization as therapeutic agents. Future research in this area will necessitate a multi-pronged approach, integrating biochemical, cellular, and in vivo studies.
Enzyme Inhibition and Target Identification: Preliminary studies have suggested that derivatives of this scaffold can act as enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, and steroid sulfatase, a target in hormone-dependent cancers. researchgate.net Future investigations should aim to identify the specific molecular targets of these compounds. This can be achieved through techniques such as affinity chromatography, activity-based protein profiling, and thermal shift assays. Elucidating the precise binding mode of these inhibitors to their target enzymes through co-crystallization and X-ray crystallography will provide invaluable structural insights for the design of more potent and selective inhibitors.
Elucidation of Biochemical Pathways: Beyond direct enzyme inhibition, it is crucial to understand the broader impact of these compounds on cellular signaling pathways. For example, in the context of their anticancer activity, studies have shown that related compounds can inhibit cell growth in various cancer cell lines, with mechanisms often involving the inhibition of critical enzymes or pathways associated with tumor growth. researchgate.net Future research should employ techniques like transcriptomics (RNA-seq) and proteomics to identify the genes and proteins that are differentially expressed upon treatment with these compounds. This will help to map the affected biochemical pathways and provide a more holistic understanding of their mechanism of action, which may include the induction of apoptosis or cell cycle arrest. nih.gov
Investigation of Target Protein Binding: The interaction of triazole-urea compounds with their target proteins is a key determinant of their biological activity. Molecular modeling and biophysical techniques can be employed to study these interactions in detail. For instance, understanding how the urea and triazole moieties contribute to binding affinity and selectivity is crucial. Studies have shown that triazole ureas can act as covalent inhibitors of serine hydrolases by carbamoylating the active site serine. nih.gov Future work should investigate whether this compound derivatives act through similar covalent or non-covalent mechanisms. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of these compounds with their target proteins.
Integration of High-Throughput Screening and Computational Methods for Drug Discovery
The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) and computational methods. These approaches allow for the rapid evaluation of large compound libraries and the rational design of new derivatives with improved properties.
High-Throughput Screening (HTS): HTS enables the automated testing of thousands to millions of compounds for their biological activity against a specific target. researchgate.net Large libraries of this compound derivatives can be synthesized and screened against a panel of biological targets, such as enzymes or receptors, to identify "hit" compounds. nih.govresearchgate.net These hits can then be further optimized through medicinal chemistry efforts. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, can also be employed to identify compounds with desired biological activities without prior knowledge of their molecular target.
Computational Drug Design: Computational methods play a crucial role in modern drug discovery.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netcrpsonline.com Molecular docking studies can be used to screen virtual libraries of this compound analogs against the three-dimensional structure of a target protein to identify potential binders. nih.govdntb.gov.ua These studies can also provide insights into the key interactions between the ligand and the protein, guiding the design of more potent inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the physicochemical properties of a set of this compound derivatives and their corresponding biological activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov This allows for the prioritization of synthetic efforts towards the most promising candidates.
Virtual Screening: This computational technique involves the screening of large databases of virtual compounds to identify those that are most likely to bind to a drug target. osi.lv Virtual screening can be used to explore a vast chemical space and identify novel scaffolds that can be further developed into potent and selective inhibitors.
The integration of these computational methods with experimental validation is a powerful strategy for accelerating the drug discovery process for this class of compounds.
Exploration of New Therapeutic Indications for Triazole-Urea Hybrids
While much of the research on triazole-urea hybrids has focused on their anticancer and antimicrobial properties, their versatile chemical structure and ability to interact with various biological targets suggest that they may have therapeutic potential in a wide range of other diseases.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of 1,2,4-triazole (B32235) derivatives. crpsonline.comnih.govresearchgate.net The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). mdpi.comnih.gov Future research could focus on synthesizing and evaluating this compound derivatives for their potential as novel anti-inflammatory agents.
Neurodegenerative Diseases: There is growing interest in the potential of triazole derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. ebi.ac.uknih.govresearchgate.net The multifactorial nature of these diseases makes multi-target-directed ligands an attractive therapeutic strategy. The triazole scaffold, with its ability to be readily functionalized, is well-suited for the development of such compounds. Future studies could explore the potential of this compound hybrids to inhibit key pathological processes in neurodegeneration, such as cholinesterase activity or beta-amyloid aggregation. nih.gov
Cardiovascular Diseases: Some hybrid molecules incorporating triazole moieties have been investigated for their potential in treating cardiovascular diseases. nih.gov For example, they have been explored as anti-adipogenic agents and as inhibitors of enzymes involved in inflammatory processes related to cardiovascular conditions. nih.gov Further exploration of this compound derivatives in this therapeutic area could lead to the discovery of novel treatments for conditions like hypertension and atherosclerosis.
Antiviral Activity: The 1,2,4-triazole nucleus is a component of several antiviral drugs. osi.lvnuft.edu.uaosi.lvresearchgate.net The structural versatility of this scaffold allows for the design of compounds that can interfere with various stages of the viral life cycle. nih.gov Research into the antiviral potential of this compound and its derivatives could yield new therapeutic options for a range of viral infections. nih.govresearchgate.net
Application of Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound and its derivatives should be approached with a commitment to sustainable and environmentally friendly practices. The principles of green chemistry offer a framework for designing synthetic routes that are safer, more efficient, and produce less waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 1,2,4-triazole derivatives has been shown to be amenable to microwave-assisted conditions. Future work should focus on optimizing microwave-assisted protocols for the synthesis of this compound and its analogs, potentially reducing energy consumption and the use of hazardous solvents.
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green chemistry technique that can be applied to the synthesis of heterocyclic compounds. Ultrasound can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The application of ultrasound to the synthesis of triazole derivatives could offer a more energy-efficient and environmentally benign alternative to traditional methods.
Use of Greener Solvents and Catalysts: The choice of solvents and catalysts has a significant impact on the environmental footprint of a chemical process. Future synthetic strategies should prioritize the use of greener solvents, such as water, ethanol, or supercritical fluids, in place of volatile organic compounds. Furthermore, the development and use of recyclable and non-toxic catalysts can significantly improve the sustainability of the synthesis. For example, copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a highly efficient and atom-economical method for the synthesis of 1,2,3-triazoles that often proceeds under mild, aqueous conditions. researchgate.net Exploring similar efficient and green catalytic systems for the synthesis of 1,2,4-triazole-urea hybrids is a key area for future research.
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmentally responsible chemical research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving triazole precursors and substituted ureas. Microwave-assisted synthesis (MWI) significantly improves reaction efficiency and yield, as demonstrated in urea-based triazole derivatization . For example, coupling 1,2,4-triazole with phenylurea derivatives under controlled microwave irradiation (80–120°C, 15–30 min) minimizes side reactions. Solvent selection (e.g., DMF or ethanol) and stoichiometric ratios (1:1.2 for triazole:urea) are critical for reproducibility .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and urea/triazole backbone connectivity. For instance, the urea NH protons typically appear as broad singlets at δ 9.5–10.5 ppm, while triazole protons resonate at δ 8.2–8.8 ppm . FTIR peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea functionality. Mass spectrometry (ESI-MS) with [M+H]⁺ or [M+Na]⁺ ions validates molecular weight .
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., thiourea derivatives or chlorinated byproducts) require inert atmosphere handling (N₂/Ar glovebox) and personal protective equipment (PPE). Waste must be segregated into halogenated/non-halogenated containers and processed by licensed waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like WinGX or ORTEP-3 provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks . For dynamic structural analysis, 2D NMR (COSY, NOESY) distinguishes rotational isomers or tautomeric forms. For example, NOE correlations between triazole and phenyl protons can confirm spatial proximity in rigid derivatives .
Q. What strategies address contradictions in biological activity data across similar derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in microbial strains, assay conditions (e.g., pH, temperature), or compound solubility. Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing. Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like bacterial dihydrofolate reductase .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer : Systematically modify substituents on the phenyl or triazole rings and evaluate effects on potency. For example:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position enhance antitubercular activity by improving membrane penetration .
- Hydrophobic substituents (e.g., tert-butyl) on the triazole ring increase selectivity for fungal CYP51 enzymes .
Use QSAR models (e.g., CoMFA, Random Forest) to predict activity cliffs and prioritize synthetic targets .
Q. What computational methods predict the compound’s reactivity or metabolic stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) estimate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with biological membranes or cytochrome P450 enzymes to assess metabolic pathways .
Q. How can mechanistic studies elucidate the compound’s mode of enzyme inhibition?
- Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). For bacterial carbonic anhydrase inhibition, pre-incubate the enzyme with the compound and monitor CO₂ hydration rates. X-ray crystallography of enzyme-inhibitor complexes (e.g., PDB deposition) identifies key binding residues, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
